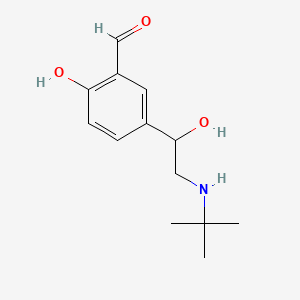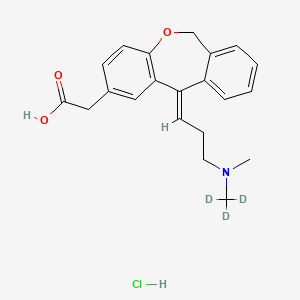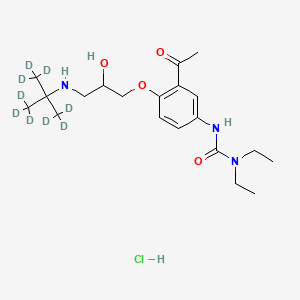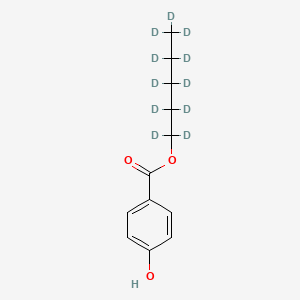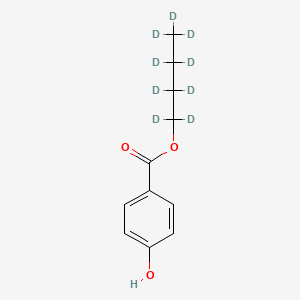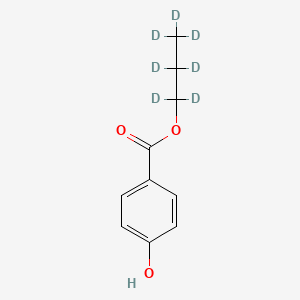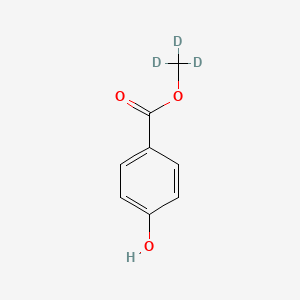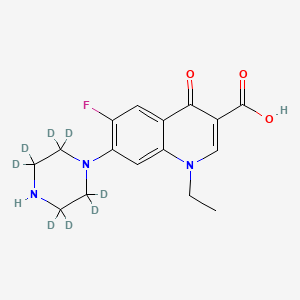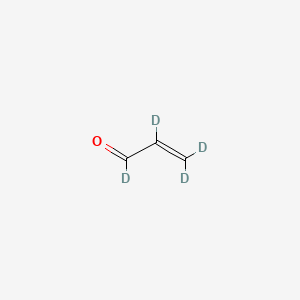
AGN 193109-d7 Ethyl Ester
Overview
Description
AGN 193109-d7 Ethyl Ester (AGN19-d7) is a synthetic compound that has recently gained attention in the scientific research community. AGN19-d7 has a wide range of potential applications due to its unique structure and properties. This article will provide an overview of AGN19-d7, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
AGN 193109-d7 Ethyl Ester is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in the synthesis of organic compounds, and as a model compound in studies of the mechanism of action of enzymes. AGN 193109-d7 Ethyl Ester has also been used to study the effects of organic compounds on cell membranes, as well as to study the effects of organic compounds on the structure and function of proteins.
Mechanism of Action
The mechanism of action of AGN 193109-d7 Ethyl Ester is not yet fully understood. However, it is believed that the compound binds to specific proteins in the cell membrane, which results in the activation of certain cellular processes. For example, AGN 193109-d7 Ethyl Ester has been shown to activate the transcription factor NF-kB, which is involved in the regulation of inflammation, immunity, and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of AGN 193109-d7 Ethyl Ester are still being studied. However, the compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have protective effects against oxidative stress and ultraviolet radiation. AGN 193109-d7 Ethyl Ester has also been shown to reduce the formation of reactive oxygen species, which can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
AGN 193109-d7 Ethyl Ester has several advantages for laboratory experiments. First, it is a relatively stable compound with a long shelf life. Second, it is relatively easy to synthesize in the laboratory. Third, it is relatively non-toxic and has low levels of toxicity in humans. Finally, it is relatively inexpensive and can be easily obtained from chemical suppliers.
However, AGN 193109-d7 Ethyl Ester also has some limitations. First, it is not soluble in water, which can limit its use in some experiments. Second, it is not very stable in the presence of light or heat, which can limit its use in some experiments. Finally, its mechanism of action is not yet fully understood, which can limit its use in some experiments.
Future Directions
The potential future directions for AGN 193109-d7 Ethyl Ester research are numerous. First, further research is needed to better understand the mechanism of action of AGN 193109-d7 Ethyl Ester and its effects on cellular processes. Second, further research is needed to better understand the effects of AGN 193109-d7 Ethyl Ester on the structure and function of proteins. Third, further research is needed to explore the potential therapeutic applications of AGN 193109-d7 Ethyl Ester. Fourth, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as an industrial or agricultural chemical. Finally, further research is needed to explore the potential use of AGN 193109-d7 Ethyl Ester as a food additive or dietary supplement.
properties
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O2/c1-5-32-29(31)25-15-10-22(11-16-25)8-9-23-12-17-28-27(20-23)26(18-19-30(28,3)4)24-13-6-21(2)7-14-24/h6-7,10-18,20H,5,19H2,1-4H3/i2D3,6D,7D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZMGXOWNSVJL-QEKUZJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3C4=CC=C(C=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCC)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AGN 193109-d7 Ethyl Ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

